
3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,7H)-dione
Overview
Description
3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20F3N7O2 and its molecular weight is 447.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-Ethyl-1-propyl-8-(1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrazol-4-yl)-1H-purine-2,6(3H,7H)-dione (CAS No. 631914-03-9) is a complex organic molecule that integrates a purine core with a pyrazole moiety and a trifluoromethyl-substituted pyridine. This unique structure suggests potential biological activities that warrant detailed investigation.
The molecular formula of the compound is , with a molecular weight of approximately 447.4 g/mol. Its structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C20H20F3N7O2 |
Molecular Weight | 447.4 g/mol |
CAS Number | 631914-03-9 |
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antimicrobial and anti-inflammatory domains. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological interactions.
Antimicrobial Activity
Studies have shown that derivatives of purine compounds can possess antibacterial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains.
Case Study: Antibacterial Evaluation
A recent study evaluated a series of trifluoromethyl-substituted compounds against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were measured to determine effectiveness:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Trifluoromethyl Compound 19c | 50 | Staphylococcus aureus |
Standard Drug (Chloramphenicol) | 50 | Staphylococcus aureus |
The findings suggested that the structural modifications significantly influence antibacterial potency, indicating that the size and nature of substituents at specific positions on the quinolone ring affect activity.
Molecular docking studies suggest that the compound may interact with key enzymes involved in bacterial DNA replication and repair. For example, binding interactions within the active site of DNA gyrase have been proposed as a mechanism for its antibacterial effects. This interaction potentially inhibits the enzyme's catalytic activity, leading to bacterial cell death.
Anti-inflammatory Potential
Beyond antimicrobial activity, purine derivatives are also being explored for their anti-inflammatory properties. The purinergic signaling pathway plays a crucial role in regulating inflammation through receptors such as P2Y and A receptors. Compounds like this compound may modulate these pathways, offering therapeutic benefits in inflammatory diseases.
Properties
IUPAC Name |
3-ethyl-1-propyl-8-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-3-7-30-18(31)15-17(29(4-2)19(30)32)27-16(26-15)13-9-25-28(11-13)10-12-5-6-14(24-8-12)20(21,22)23/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEFUDYEMBGBMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CN=C(C=C4)C(F)(F)F)N(C1=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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